9-Benzyl-9-azabicyclo[3.3.1]nonane
Description
General Overview of Azabicyclic Scaffolds and their Structural Features
Azabicyclic scaffolds are a class of organic molecules that feature a bicyclic ring system containing at least one nitrogen atom. These structures are of significant interest in organic and medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds. rsc.orgevitachem.com The azabicyclo[3.3.1]nonane framework, in particular, is a privileged scaffold found in numerous bioactive natural products. nih.gov
The structure of an azabicyclic compound consists of two rings that share two or more common atoms, known as bridgehead atoms. libretexts.org The numbers in the brackets of the nomenclature, such as [3.3.1], denote the number of atoms in the bridges connecting the bridgehead atoms. csbsju.edu In the case of 9-azabicyclo[3.3.1]nonane, the nitrogen atom is located at the 9-position, which is one of the bridgehead positions. This arrangement imparts specific chemical and physical properties to the molecule.
The general structural features of azabicyclic scaffolds include:
A three-dimensional and rigid framework: This conformational rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets. libretexts.org
The presence of a nitrogen atom: This heteroatom can act as a basic center, a hydrogen bond acceptor, and a point for further functionalization. wisdomlib.orgmsesupplies.com
Defined stereochemistry: The bicyclic nature of these scaffolds often leads to distinct stereoisomers with different biological activities. uci.edu
The azabicyclo[3.3.1]nonane skeleton is a core substructure in various natural products, including marine alkaloids like Haliclonin A. nih.gov Derivatives of this scaffold have shown a broad spectrum of biological activities. For instance, 1-azabicyclo[3.3.1]nonanes are being investigated for the treatment of psychotic and neurodegenerative disorders, while 2-azabicyclo[3.3.1]nonane skeletons are present in important narcotic analgesics. nih.gov
Significance of Nitrogen-Containing Heterocycles in Organic Chemistry
Nitrogen-containing heterocycles are organic compounds that have at least one nitrogen atom within a ring structure. wisdomlib.org They represent a cornerstone of organic and medicinal chemistry due to their immense structural diversity and wide range of applications. openmedicinalchemistryjournal.comrsc.org
The significance of these compounds stems from several key aspects:
Prevalence in Nature: Nitrogen heterocycles are fundamental building blocks of life, forming the core of many natural products such as alkaloids, vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.comencyclopedia.pub
Pharmaceutical Importance: A substantial portion of pharmaceuticals contain nitrogen heterocyclic scaffolds. An analysis of FDA-approved drugs revealed that 59% of small-molecule drugs incorporate these structures. msesupplies.comopenmedicinalchemistryjournal.com Their ability to form hydrogen bonds and interact with biological targets like DNA and proteins makes them crucial for drug design. encyclopedia.pub
Versatility in Synthesis: The presence of the nitrogen atom provides a reactive site for various chemical transformations, making these compounds versatile building blocks in organic synthesis. nih.gov They are used to create complex molecules with desired properties.
Industrial Applications: Beyond medicine, nitrogen-containing heterocycles are integral to various industries. They are used as agrochemicals, corrosion inhibitors, dyes, polymers, and in materials science. msesupplies.comopenmedicinalchemistryjournal.com For example, over 70% of modern agrochemicals feature heterocyclic structures with nitrogen atoms. msesupplies.com
The continuous development of new synthetic methods for creating and functionalizing nitrogen heterocycles underscores their ongoing importance in chemical research and development. rsc.orgnih.gov
Historical Context of Azabicyclo[3.3.1]nonane Research
The study of azabicyclo[3.3.1]nonane systems is rooted in the broader history of bicyclic and heterocyclic chemistry. The bicyclo[3.3.1]nonane framework itself was first discovered in the late 19th century, with its aza-analogues, including the 2-azabicyclo[3.3.1]nonane, being synthesized later. evitachem.com
Key milestones in the research of azabicyclo[3.3.1]nonane and its derivatives include:
Early Synthetic Efforts: Initial synthetic routes often involved multi-step processes to construct the bicyclic core. ontosight.ai For example, the synthesis of 9-azabicyclo[3.3.1]nonane derivatives has been achieved through methods like acid-catalyzed cyclization of benzylated intermediates followed by reduction. smolecule.com
Discovery of Novel Reactions: The development of new synthetic methodologies has greatly advanced the field. The tandem Mannich reaction, for instance, provides an efficient one-pot synthesis of 3-azabicyclo[3.3.1]nonane derivatives. smolecule.comacs.org Another significant advancement was the discovery of ring expansion from a [3.3.0]octane system to the [3.3.1]nonane system in 1998. smolecule.com
Applications in Total Synthesis: The azabicyclo[3.3.1]nonane scaffold has been a key target in the total synthesis of complex natural products. For example, it has been utilized in the synthesis of the marine alkaloid sarain A. smolecule.com
Elucidation of Stereochemistry and Conformation: Extensive studies using techniques like NMR spectroscopy and X-ray crystallography have been conducted to understand the stereochemical and conformational properties of these rigid systems. researchgate.net
Exploration of Biological Activity: The diverse biological applications of azabicyclo[3.3.1]nonane derivatives have driven much of the research. nih.gov For example, 3,7-diazabicyclo[3.3.1]nonanes have been investigated for the treatment of cardiac arrhythmias, and 3,9-diazabicyclo[3.3.1]nonanes have shown activity as 5-HT3 receptor antagonists. nih.govwikipedia.org
The ongoing research in this area continues to focus on developing more efficient synthetic routes and exploring the potential of these compounds in medicinal chemistry and materials science. evitachem.comoup.com
Stereochemical Considerations and Conformational Rigidity within Bicyclic Systems
Bicyclic systems, including azabicyclo[3.3.1]nonanes, are characterized by their conformational rigidity and well-defined stereochemistry, which are crucial factors influencing their physical properties and biological activity. libretexts.orguci.edu
Stereochemical Considerations: The fusion of two rings in a bicyclic system can create multiple stereocenters, leading to the possibility of various stereoisomers. The relative orientation of substituents on the bicyclic framework can significantly impact the molecule's shape and its interaction with other molecules. For instance, in fused ring systems like decalin, the bridgehead hydrogens can be either cis or trans to each other, resulting in distinct isomers with different stabilities and flexibilities. libretexts.org The synthesis of enantiomerically pure azabicyclo[3.3.1]nonanes has been a significant achievement, often accomplished through methods like intramolecular radical reactions. evitachem.com
Conformational Rigidity: Bicyclic compounds are generally less flexible than their monocyclic counterparts. libretexts.org The azabicyclo[3.3.1]nonane system typically exists in a preferred conformation. X-ray analysis has shown that many 3-azabicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation. However, the presence of substituents can influence this conformation. For example, unless there is a 7-endo substituent, 3-azabicyclo[3.3.1]nonanes exist in a twin-chair conformation where the lone pair of electrons on the nitrogen atom causes a significant distortion of the cyclohexane (B81311) ring. rsc.org
The rigidity of the bicyclic scaffold is a key feature in drug design. By locking the molecule in a specific conformation, it can lead to:
Increased binding affinity: A rigid molecule does not need to expend as much energy to adopt the correct conformation for binding to a biological target.
Enhanced selectivity: The well-defined shape of a rigid molecule can allow it to bind more specifically to one receptor subtype over others.
The study of the conformational preferences and stereochemical outcomes of reactions involving bicyclic systems is often aided by computational methods, such as semiempirical calculations, in addition to experimental techniques like NMR spectroscopy and X-ray crystallography.
Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(16)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEBBXGTQWXHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515282 | |
| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57659-50-4 | |
| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9 Benzyl 9 Azabicyclo 3.3.1 Nonane and Its Key Derivatives
General Approaches to the Azabicyclo[3.3.1]nonane Core Construction
The construction of the bridged bicyclic system of azabicyclo[3.3.1]nonane can be achieved through several strategic bond-forming reactions. The most prominent of these are Mannich reactions and various intramolecular cyclization strategies.
The Mannich reaction is a cornerstone in the synthesis of azabicyclo[3.3.1]nonane derivatives. semanticscholar.org This reaction typically involves a one-pot condensation of a suitable ketone, a primary amine, and an aldehyde, often formaldehyde (B43269) or glutaraldehyde. thieme-connect.comnih.gov The intermolecular double Mannich reaction, in particular, provides a powerful and efficient route to construct the bicyclic core from acyclic or monocyclic precursors. mdpi.comnih.govresearchgate.net
The mechanism for the formation of the 3-azabicyclo[3.3.1]nonane scaffold, for instance, proceeds via a tandem Mannich annulation. rsc.org A proposed mechanism for the synthesis of related pentaazabicyclo[3.3.1]nonane derivatives suggests that the reaction initiates with the formation of an iminium ion from an aldehyde and an amine source like ammonium (B1175870) acetate. mdpi.comnih.gov A second reactant molecule, acting as a nucleophile (often as an enolate), then attacks the iminium ion. mdpi.comnih.gov This is followed by an intramolecular cyclization and dehydration to yield the final bicyclic structure. mdpi.com In many syntheses of the 9-azabicyclo[3.3.1]nonane core, this pathway is leveraged by reacting a primary amine, glutaraldehyde, and a ketone capable of acting as a double nucleophile, such as acetone (B3395972) dicarboxylic acid. orgsyn.orgrsc.org The use of conformationally homogeneous cyclic ketones as starting materials can lead to increased yields of the major product. semanticscholar.org
Beyond the classic Mannich reaction, other cyclization strategies have been developed to access the azabicyclo[3.3.1]nonane core. These methods often involve forming the piperidine (B6355638) or the carbocyclic ring in the final step. researchgate.net
Key strategies include:
Radical Cyclization : An alternative approach utilizes a samarium(II) iodide-mediated radical cyclization to achieve the desired ring closure, successfully forming an indole-fused azabicyclo[3.3.1]nonane ring system. rsc.org
Homo-Mannich Reaction : A recently developed method involves the reaction of cyclopropanol (B106826), a homo-enol equivalent, with an iminium ion. nih.govspringernature.com This sequence, often following a Bischler-Napieralski cyclization, provides rapid access to the 9-azabicyclo[3.3.1]nonane core. nih.govspringernature.com
Michael Addition-Driven Cyclization : Tandem reactions involving Michael addition followed by an intramolecular aldol-type condensation or Claisen condensation have been employed to construct the bicyclo[3.3.1]nonane core. nih.govrsc.org
Effenburger-type Cyclization : This method involves the reaction of a cyclohexene (B86901) derivative with malonyl dichloride to form the bicyclo[3.3.1]nonane ring system. nih.govrsc.org
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a well-documented procedure, classically achieved through a double Mannich reaction. This compound serves as a crucial precursor for various derivatives, including the corresponding endo- and exo-alcohols. google.comgoogle.com
The standard synthesis involves the condensation of three primary components in an aqueous medium. google.com The selection and stoichiometry of these precursors are critical for maximizing the yield of the desired bicyclic ketone. The most commonly used precursors are glutaraldehyde, benzylamine (B48309) (often as its hydrochloride salt), and 3-oxopentanedioic acid (also known as acetone dicarboxylic acid). orgsyn.orgrsc.orggoogle.comgoogleapis.com
The table below outlines the typical precursors and their roles in the reaction.
| Precursor | Role | Typical Stoichiometry (Equivalents) |
| Glutaraldehyde | Forms the C2-C1-C8-C7 portion of the bicyclic ring | 1.0 - 1.2 |
| Benzylamine | Nitrogen source for the N9 position and provides the benzyl (B1604629) group | 0.9 - 1.2 |
| 3-Oxopentanedioic Acid | Acts as the acetone equivalent, forming the C3, C4, and C5 atoms | 1.0 - 1.2 |
| Acid (e.g., H₂SO₄, HCl) | Catalyst; facilitates iminium ion formation and decarboxylation | Catalytic to stoichiometric amounts |
| Base/Buffer (e.g., NaOAc) | Controls pH during the reaction | 0.4 - 1.0 |
This table is a compilation of data from sources orgsyn.orgrsc.orggoogle.comgoogleapis.comorgsyn.org.
The optimization of reaction conditions is essential for an efficient synthesis, minimizing side products and decomposition. The reaction is typically performed in water and involves careful control of temperature and pH throughout the process. orgsyn.orggoogle.com
Initially, the reagents are combined at a low temperature (0–10 °C) to control the exothermic reaction. orgsyn.orggoogle.comorgsyn.org The mixture is then aged, sometimes with a gradual increase in temperature to drive the reaction to completion. orgsyn.orgorgsyn.org For example, one procedure involves aging at 5 °C for 20 hours followed by 20 hours at 25 °C, during which slow evolution of CO₂ is observed from the decarboxylation of the dicarboxylic acid. orgsyn.orgorgsyn.org Another approach involves heating the reaction mixture to 50 °C for several hours. rsc.orggoogle.comgoogleapis.com
The pH is carefully managed. The initial condensation occurs in an acidic medium. orgsyn.org A buffer, such as sodium acetate, is often added. orgsyn.orgrsc.orgorgsyn.org During workup, the pH is first lowered to ~2 to remove any unreacted basic starting materials and certain impurities via extraction. orgsyn.orggoogle.comorgsyn.org Subsequently, the aqueous layer is basified to a pH of 8-12 to deprotonate the product, allowing for its extraction into an organic solvent like dichloromethane (B109758) or ethyl acetate. orgsyn.orggoogle.comgoogleapis.comorgsyn.org
The table below summarizes typical reaction parameters.
| Parameter | Condition | Rationale / Notes | Source(s) |
| Initial Temperature | 0–10 °C (specifically 4–8 °C) | To control the initial exothermic reaction upon mixing reagents. | orgsyn.orggoogle.comorgsyn.org |
| Aging/Reaction Temp. | 5 °C for 20h, then 25 °C for 20h; OR 50 °C for 4h | To allow for complete cyclization and decarboxylation. | orgsyn.orggoogle.comgoogleapis.comorgsyn.org |
| Initial pH | Acidic (H₂SO₄ or HCl) | Catalyzes the formation of the iminium ion intermediate. | orgsyn.orgorgsyn.org |
| Workup pH | Acidified to pH 2, then basified to pH 8-12 | To separate impurities and then isolate the final product. | orgsyn.orggoogle.comgoogleapis.comorgsyn.org |
| Solvent (Reaction) | Water | The reaction is typically run in an aqueous solution. | orgsyn.orgrsc.orggoogle.com |
| Solvent (Extraction) | Dichloromethane, MTBE, Ethyl Acetate | Used to extract the final product after basification. | orgsyn.orggoogle.comorgsyn.org |
The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is fundamentally an acid-catalyzed process. Sulfuric acid is often used in sub-stoichiometric amounts (e.g., 0.65 equivalents relative to the amine), where it acts to catalyze the key bond-forming steps. orgsyn.orgorgsyn.org The acid protonates the carbonyl groups of glutaraldehyde, activating them for nucleophilic attack by the benzylamine. This leads to the formation of an iminium ion, a critical electrophilic intermediate in the Mannich reaction cascade. The acidic conditions also promote the decarboxylation of the 3-oxopentanedioic acid precursor, which occurs concurrently with the cyclization. orgsyn.org
While the primary synthesis of the ketone relies on acid catalysis, it is noteworthy that the subsequent reduction of the ketone to form the corresponding alcohol derivative, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, has been optimized using ruthenium-based catalysts. google.compatsnap.com This catalytic hydrogenation offers a more efficient and lower-waste alternative to traditional reducing agents like sodium borohydride (B1222165). google.compatsnap.com
Purification and Isolation Techniques for Synthetic Intermediates
The successful synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonane and its derivatives is critically dependent on the effective purification and isolation of its synthetic intermediates. Given the nature of the multi-step syntheses, which often involve complex reaction mixtures, a variety of chromatographic and classical purification techniques are employed to ensure the high purity of these compounds.
Commonly utilized methods for the purification of intermediates like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one include column chromatography, crystallization, and liquid-liquid extraction. google.com For instance, after its synthesis via a Mannich-type reaction, crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, often obtained as an oil, is subjected to purification by chromatography on silica (B1680970) gel. google.com A typical elution system for this purification is a mixture of dichloromethane and methanol (B129727). google.com
Following the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a series of work-up procedures are essential. This includes acidification of the reaction mixture, followed by washing with an organic solvent like diethyl ether to remove non-basic impurities. The aqueous layer is then basified to a high pH, and the desired product is extracted into an organic solvent such as dichloromethane. google.com The organic phases are then combined, dried over an agent like magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure to yield the crude product, which is then further purified. google.com
Other general purification strategies for related 9-azabicyclo[3.3.1]nonane derivatives that can be applied to its intermediates include recrystallization and alkali washing. google.com The choice of the specific purification method is dictated by the physical and chemical properties of the intermediate , such as its polarity, solubility, and stability.
Table 1: Purification Techniques for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
| Purification Step | Description | Eluent/Reagents | Reference |
|---|---|---|---|
| Extraction | The crude product is obtained by acid-base extraction. | 5N HCl, 4N NaOH, Dichloromethane | google.com |
| Column Chromatography | The crude oil is purified on a silica gel column. | Dichloromethane:Methanol (49:1, v/v) | google.com |
| Crystallization | Can be used to obtain a highly pure solid product. | Not specified |
Derivatization Strategies from 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
The ketone functionality at the C-3 position of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one serves as a versatile handle for a variety of chemical transformations. These derivatizations are crucial for the synthesis of a wide range of biologically active molecules. The most prominent of these strategies involve reduction reactions to form the corresponding alcohol and oxidation reactions.
Reduction Reactions to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
The reduction of the carbonyl group in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to a hydroxyl group yields 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. This transformation can be achieved through several methods, including the use of hydride-based reducing agents and catalytic hydrogenation, with a key consideration being the stereochemical outcome of the reaction.
A widely employed method for the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is the use of sodium borohydride (NaBH₄). google.comepo.org This reagent is a mild and selective reducing agent for ketones. The reaction is typically carried out in a protic solvent, such as methanol, at reduced temperatures (e.g., 0 °C) to control the reaction rate. google.com Following the reduction, the reaction is quenched, and the product is isolated through an extractive work-up. google.com This method predominantly yields the endo-isomer of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.com
Catalytic hydrogenation represents an alternative and efficient method for the reduction of the ketone. While palladium on carbon (Pd/C) is often used for debenzylation in this class of compounds, certain transition metal complexes are particularly effective for the stereoselective reduction of the ketone. google.com Ruthenium complexes, for instance, have been shown to be effective catalysts for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-alcohol. google.com This method is advantageous as it can proceed under milder conditions and often with high stereoselectivity. google.com The reaction involves the use of hydrogen gas in the presence of the ruthenium catalyst. google.com
The stereochemistry of the resulting alcohol at the C-3 position is a critical aspect of the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, as the endo and exo diastereomers can exhibit different biological activities. The bicyclic ring system's conformation influences the direction of hydride attack.
Reduction with sodium borohydride in methanol has been reported to produce endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol with high selectivity. google.com Similarly, catalytic hydrogenation using specific ruthenium complexes also favors the formation of the endo-isomer. google.com The preferential formation of the endo product is a common feature in the reduction of 3-keto-9-azabicyclo[3.3.1]nonanes. However, the synthesis of the exo-isomer can also be achieved, for example, by using sodium in 1-pentanol (B3423595) at reflux temperature. google.com
Table 2: Comparison of Reduction Methods for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
| Method | Reagent/Catalyst | Solvent | Typical Product | Reference |
|---|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | google.comepo.org |
| Catalytic Hydrogenation | Ruthenium Complex | Not specified | endo-9-azabicyclo[3.3.1]nonan-3-ol derivative | google.com |
| Dissolving Metal Reduction | Sodium (Na) | 1-Pentanol | exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | google.com |
Oxidation Reactions (e.g., N-Oxidation)
In addition to reduction of the ketone, the nitrogen atom of the 9-azabicyclo[3.3.1]nonane core in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can undergo oxidation. This reaction leads to the formation of the corresponding N-oxide. The tertiary amine within the bicyclic structure is susceptible to oxidation by various oxidizing agents. This transformation can be a key step in modifying the electronic properties and biological activity of the molecule.
Substitution and Functionalization at the Benzyl Group and Bicyclic Core
The this compound scaffold serves as a versatile template for a variety of chemical modifications. Functionalization can be targeted at either the N-benzyl protecting group or the bicyclic core, allowing for the creation of a diverse library of compounds.
A common strategy involves the debenzylation of the nitrogen atom, typically through catalytic hydrogenation, to yield the secondary amine. This free amine can then be subjected to a range of N-substitution reactions. For instance, reaction with various alkylating or acylating agents allows for the introduction of different functional groups at the 9-position, significantly altering the molecule's properties.
Functionalization of the bicyclic core often begins with the ketone at the 3-position, a common feature in many synthetic routes starting from a Mannich-like reaction of benzylamine, formaldehyde, and a ketone. This ketone can be reduced to an alcohol, which can exist as either the endo or exo isomer. google.com For example, sodium borohydride reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol yields the corresponding alcohol. google.comgoogle.com The resulting hydroxyl group can be further derivatized, for instance, by conversion to a carbamate (B1207046). nih.gov
Furthermore, the bicyclic structure can be modified to include other heteroatoms. For example, the synthesis of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives introduces an oxygen atom into the ring system, which can alter the compound's ring strain and hydrogen-bonding capacity. The introduction of a nitrile group at the 3-position to form this compound-3-carbonitrile creates a key intermediate for the synthesis of other derivatives.
Synthesis of Hydrazinyl Derivatives (e.g., 9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane)
The synthesis of hydrazinyl derivatives, such as 9-benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane, introduces a reactive hydrazinyl moiety, which can serve as a precursor for the formation of various heterocyclic systems. While specific details on the synthesis of 9-benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane are not extensively detailed in the provided search results, the formation of hydrazones from the corresponding ketone is a standard chemical transformation. researchgate.netresearchgate.net Generally, this would involve the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with hydrazine (B178648) hydrate (B1144303) under appropriate conditions. The resulting hydrazone can exist in E and Z configurations. researchgate.net These hydrazinyl derivatives are valuable intermediates for creating more complex molecules, including those with potential biological activity. researchgate.net
Preparation of Carbamate Analogs
Carbamate analogs of this compound have been synthesized and investigated for their potential as sigma (σ) receptor ligands. nih.govnih.govresearchgate.net The synthesis typically involves the reaction of an alcohol precursor, such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, with an appropriate isocyanate. nih.gov
For example, the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate was achieved by reacting 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol with 2-methoxy-5-methylphenyl isocyanate in the presence of dibutyltin (B87310) diacetate. nih.gov The resulting carbamate was found to have a high affinity and selectivity for σ2 receptors. nih.govresearchgate.net By modifying the substituent on the nitrogen of the azabicyclic ring, a series of N-substituted-9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were prepared to explore their structure-activity relationships. nih.govwustl.edu
Enantioselective Synthesis and Chiral Resolution of Azabicyclic Compounds
The development of enantioselective synthetic routes and methods for chiral resolution is crucial for accessing optically pure azabicyclic compounds, which is often a prerequisite for their use as therapeutic agents. Several strategies have been employed to obtain enantiomerically pure 9-azabicyclo[3.3.1]nonane derivatives.
One approach involves the resolution of racemic mixtures. For instance, the enantiomeric resolution of N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols was achieved through crystallization of their diastereomeric esters or by kinetic resolution using lipase (B570770) from Candida rugosa. acs.orgresearchgate.net
Asymmetric synthesis provides a more direct route to enantiomerically pure products. A stereoselective domino Michael-Dieckman process has been used to furnish a 1,2,3-trisubstituted cyclohexane (B81311) derivative with complete stereochemical control, which then undergoes a second cyclization to form the morphan motif of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid. researchgate.net Another method involves the lipase-catalyzed esterification of a racemic diol derived from 1,5-dimethyl-1,5-cyclooctadiene (B1594330) to achieve a clean resolution, yielding the (S)-diol and the (R)-diester with high enantiomeric excess. clockss.org
Synthetic Approaches to Analogous Homotropane and Azabicyclic Systems
The synthetic strategies for 9-azabicyclo[3.3.1]nonanes are often related to those for other bridged azabicyclic systems, such as homotropanes (8-azabicyclo[3.2.1]octanes). These analogous structures share common synthetic challenges and often utilize similar key reactions.
Key strategies for constructing the homotropane skeleton include intramolecular Mannich reactions, double Michael additions, and intramolecular 1,3-dipolar cycloadditions. nih.gov For instance, the enantioselective synthesis of the homotropane alkaloid (-)-adaline involved an olefin metathesis (RCM) of a dialkenylpiperidine to construct the azabicyclononane system. nih.gov
The synthesis of tropane (B1204802) alkaloids, which are based on the 8-azabicyclo[3.2.1]octane core, has been a significant area of research in organic chemistry. researchgate.net Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives often rely on diastereoselective reactions using enantioenriched starting materials or the desymmetrization of achiral tropinone (B130398) derivatives. researchgate.netnih.gov These methods provide valuable insights and comparable strategies for the synthesis of the 9-azabicyclo[3.3.1]nonane framework.
Conformational Analysis and Stereochemistry
Theoretical and Experimental Determination of Chair-Chair (CC) and Boat-Chair (BC) Conformations
The conformational landscape of the 9-azabicyclo[3.3.1]nonane system is primarily characterized by the chair-chair (CC) and boat-chair (BC) conformations. In the CC conformation, both six-membered rings adopt a chair geometry, which is generally the most stable form for the parent compound. The BC conformation, where one ring is in a boat form and the other in a chair, represents a higher energy state.
Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating these conformations. Theoretical methods, including ab initio and Density Functional Theory (DFT) calculations, complement experimental data by modeling the energetic landscape and predicting the relative stabilities of different conformers. The introduction of a bulky N-benzyl group can influence this equilibrium, with studies on related N-substituted 9-azabicyclo[3.3.1]nonanes showing a preference for the CC conformation where the substituent occupies an equatorial position to minimize steric strain.
Table 1: Conformational Preferences in 9-Azabicyclo[3.3.1]nonane Systems
| Conformation | Description | Relative Stability |
| Chair-Chair (CC) | Both rings are in a chair conformation. | Generally the most stable. |
| Boat-Chair (BC) | One ring is in a boat and the other in a chair conformation. | Less stable than the CC form. |
Influence of Steric and Electronic Factors on Conformational Preferences
The conformational preference in 9-Benzyl-9-azabicyclo[3.3.1]nonane is governed by a delicate balance of steric and electronic factors. The large benzyl (B1604629) group introduces significant steric hindrance. To mitigate this, the benzyl group predominantly adopts an equatorial orientation in the favored CC conformation. This arrangement minimizes unfavorable 1,3-diaxial interactions with the hydrogen atoms on the bicyclic framework.
Dynamic Conformational Studies (e.g., Inversion Barriers)
The 9-azabicyclo[3.3.1]nonane framework is not rigid but undergoes dynamic processes, most notably ring inversion. This process allows for the interconversion between different CC and BC conformations. The energy barrier to this inversion is a key characteristic of the molecule's flexibility.
Dynamic NMR spectroscopy is a primary tool for investigating these dynamics. By analyzing spectral changes at different temperatures, the rate of conformational exchange and the corresponding activation energy can be determined. For N-substituted 9-azabicyclo[3.3.1]nonanes, these barriers are influenced by the size of the N-substituent. The inversion from one CC conformation to another proceeds through higher-energy transition states that possess boat-like characteristics.
Diastereomeric and Enantiomeric Considerations in Azabicyclo[3.3.1]nonane Frameworks
The introduction of substituents onto the carbon skeleton of the 9-azabicyclo[3.3.1]nonane ring system can generate stereoisomers. The rigid bicyclic structure gives rise to distinct spatial relationships between substituents, leading to the formation of diastereomers. For instance, substitution at a carbon atom can create a new stereocenter, and the relative orientation of this new substituent defines the diastereomeric relationship.
If the substitution pattern renders the molecule chiral and it lacks a plane of symmetry, it can exist as a pair of enantiomers. These non-superimposable mirror images exhibit identical physical properties except for their interaction with plane-polarized light. The synthesis of single enantiomers of such derivatives is a significant challenge, often requiring asymmetric synthesis strategies or resolution of a racemic mixture.
Absolute Configuration Determination Methodologies for Chiral Derivatives
Determining the absolute configuration of chiral derivatives of 9-azabicyclo[3.3.1]nonane is essential for understanding their biological and chemical properties.
X-ray crystallography stands as the definitive method for this purpose, provided that suitable single crystals can be obtained. By analyzing the diffraction of X-rays, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, unequivocally establishing the absolute stereochemistry.
Chiroptical methods , such as Circular Dichroism (CD) spectroscopy, are also powerful tools. The experimental CD spectrum of a chiral molecule is highly sensitive to its absolute configuration. By comparing the measured spectrum to those of standards with known configurations or to spectra predicted by quantum chemical calculations, the absolute configuration can be confidently assigned.
NMR spectroscopy , when used with chiral auxiliary agents, can also be employed to differentiate between enantiomers and, in some cases, to deduce the absolute configuration by analyzing the distinct NMR signals of the resulting diastereomeric complexes.
Spectroscopic and Diffraction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Assignment
NMR spectroscopy is a cornerstone technique for determining the structure and conformation of 9-Benzyl-9-azabicyclo[3.3.1]nonane in solution. The bicyclic system's flexibility allows it to adopt several conformations, with the chair-chair and chair-boat forms being the most significant.
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of this compound, the signals for the benzylic protons are particularly informative. They typically appear as a sharp singlet, indicating free rotation around the N-CH₂ bond. The protons on the bicyclic framework give rise to a complex pattern of multiplets due to spin-spin coupling. The chemical shifts of the bridgehead protons (H-1 and H-5) are also key indicators of the molecule's conformation.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Bridgehead (C1, C5) | Multiplet | ~35-40 |
| Methylene (B1212753) (C2, C4, C6, C8) | Multiplet | ~20-30 |
| Methylene (C3, C7) | Multiplet | ~25-35 |
| Benzylic (CH₂) | Singlet | ~55-60 |
| Aromatic (C) | Multiplet | ~125-140 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-dimensional NMR techniques are crucial for unambiguously assigning the complex signals in the ¹H and ¹³C NMR spectra and for providing detailed conformational information.
NOESY (Nuclear Overhauser Effect Spectroscopy) is instrumental in determining the through-space proximity of protons. For this compound, NOESY experiments can reveal correlations between the benzylic protons and the protons on the bicyclic rings. The presence or absence of specific NOE cross-peaks helps to distinguish between different conformations. For instance, an NOE between the benzylic protons and the axial protons on the piperidine (B6355638) rings would support a particular orientation of the benzyl (B1604629) group.
DQCOSY (Double Quantum Filtered Correlation Spectroscopy) is used to establish proton-proton coupling networks within the molecule. This technique helps to trace the connectivity of the protons throughout the bicyclic system, aiding in the assignment of the complex multiplets observed in the 1D ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning the quaternary carbons and for linking the benzyl group to the bicyclic framework by observing correlations between the benzylic protons and the bridgehead carbons (C1 and C5).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation pathways under ionization. The nominal molecular weight of this compound is 229.35 g/mol .
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural information. A characteristic fragmentation pathway for this compound involves the cleavage of the benzyl group. This results in a prominent peak corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. Another significant fragment would be the remaining 9-azabicyclo[3.3.1]nonane radical cation or related fragments.
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography provides the most definitive structural information for this compound in the solid state. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and torsional angles, can be determined.
Studies have shown that in the crystalline state, the 9-azabicyclo[3.3.1]nonane core can adopt a chair-chair conformation. The orientation of the benzyl group relative to the bicyclic system is also precisely defined in the crystal structure.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit a circular dichroism (CD) spectrum. However, the introduction of chiral substituents onto the bicyclic framework or the benzyl group would render the molecule chiral. For such chiral derivatives, CD spectroscopy would be an essential technique to assess their stereochemical purity and to study their chiroptical properties. The sign and intensity of the Cotton effects in the CD spectrum would provide information about the absolute configuration of the stereocenters.
Computational and Theoretical Chemistry
Ab Initio and Density Functional Theory (DFT) Calculations for Structural Optimization and Conformational Energy Landscapes
The conformational landscape of the bicyclo[3.3.1]nonane skeleton, the core of 9-benzyl-9-azabicyclo[3.3.1]nonane, is primarily dominated by two key conformations: a twin-chair (CC) and a boat-chair (BC). researchgate.net Ab initio and Density Functional Theory (DFT) calculations have been instrumental in exploring the geometries of these conformers and the energy barriers between them.
Early studies on related heterocyclic systems, such as 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, using ab initio methods at the MP4/6-31G level, revealed a very small energy difference between the CC and BC conformers, calculated to be only 1.497 kcal/mol. researchgate.net Similarly, for the parent carbocycle, bicyclo[3.3.1]nonan-9-one, DFT calculations found the free energy difference (ΔG) between the CC and BC conformations to be approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net This small energy gap suggests that both conformers can coexist, and the molecule may exhibit orientational disorder in its crystal structure. researchgate.net While the CC conformation is often the most stable, the preference can shift to the BC form in derivatives substituted with bulky or heavy atoms at the 3 and 7 positions, due to steric or electronic repulsion. rsc.org These computational findings are often corroborated by solid-state X-ray diffraction analyses, which frequently confirm a CC conformation for many derivatives in the crystalline state. researchgate.net
| Compound | Method | Parameter | Calculated Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Bicyclo[3.3.1]nonan-9-one | DFT | Free Energy Difference (ΔG) between CC and BC | ~1.0 | researchgate.net |
| Bicyclo[3.3.1]nonan-9-one | DFT | Inversion Barrier (ΔG‡) between CC and BC | ~6.0 | researchgate.net |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Ab Initio (MP4/6-31G) | Energy Difference (ΔE) between CC and BC | 1.497 | researchgate.net |
Electronic Structure Analysis and Bonding Properties
DFT calculations are also employed to analyze the electronic structure and bonding characteristics of the this compound system. These studies provide insights into molecular orbital distributions, charge densities, and the nature of intramolecular interactions. For instance, analysis of related bicyclo[3.3.1]nonanes has highlighted the presence of specific intramolecular hydrogen bonds that are responsible for certain polymorphic properties. rsc.org In one case, a dihydrogen bond with significant covalent character was identified, resulting in an energy lowering of 4.24 kcal/mol. rsc.org The nitrogen atom at the bridgehead position and its attached benzyl (B1604629) group significantly influence the molecule's electronic properties, including its ability to act as a hydrogen bond acceptor. Theoretical studies on related diazabicyclo[3.3.1]nonanes have utilized quantum chemical computations to understand the molecular structure, including analyses of atomic charges, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are key to predicting reactivity. dntb.gov.ua
Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TDDFT) has proven to be a powerful tool for predicting spectroscopic properties and determining the absolute configuration of chiral derivatives of 9-azabicyclo[3.3.1]nonane. researchgate.net In one notable application, the absolute configuration of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione was established by comparing its experimental circular dichroism (CD) spectrum with the spectrum simulated using ab initio TDDFT calculations. researchgate.net This computational approach provides a reliable alternative to more classical methods for stereochemical assignment, such as the benzoate (B1203000) exciton (B1674681) chirality method. researchgate.net The successful application of TDDFT in this context underscores its utility in the stereochemical analysis of complex bicyclic systems. dntb.gov.uaresearchgate.net
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular dynamics (MD) simulations offer a computational lens through which the dynamic behavior of this compound can be observed over time. These simulations are essential for exploring the conformational flexibility of the bicyclic rings and the transitions between different energy minima, such as the chair-chair and boat-chair forms. By modeling the molecule's movements in a simulated physiological environment, MD can reveal how the compound adapts its shape, which is a critical factor in its interaction with biological targets like receptors and enzymes. Understanding this dynamic behavior is crucial for rationalizing the molecule's binding affinity and mechanism of action.
Theoretical Investigations of Reactivity, Selectivity, and Aza-Bredt's Rule Principles
Theoretical studies have been crucial in understanding the reactivity of the 9-azabicyclo[3.3.1]nonane system, particularly in the context of Bredt's rule. This rule posits that a double bond cannot be placed at a bridgehead position in a small bicyclic system because the resulting p-orbitals would be nearly orthogonal, preventing effective overlap and leading to extreme ring strain. nottingham.ac.uk In the context of 9-azabicyclo[3.3.1]nonane, this is often referred to as the "Aza-Bredt's rule."
This principle is responsible for the remarkable stability of related nitroxyl (B88944) radicals like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO). rsc.org These radicals are kinetically protected from disproportionation, a common decomposition pathway for other nitroxyls, because the reaction would necessitate the formation of a transient double bond at the nitrogen bridgehead, which would violate Bredt's rule. rsc.orgjst.go.jp However, theoretical investigations have also explored the limits of this principle. One study on 9-(9-borabicyclo[3.3.1]nonyl)-9-azabicyclo[3.3.1]nonane showed that the corresponding radical cation is unstable, demonstrating a failure of Bredt's rule kinetic stabilization in this specific system. acs.org Furthermore, theoretical considerations are vital in studying the formation of bridgehead enolates, which are essentially carbanions alpha to a carbonyl group. The formation of such species is disfavored due to their anti-Bredt nature, yet they can be generated and trapped under specific conditions, a process that is rationalized through computational models. nottingham.ac.uk
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways Involving the Bridged Nitrogen Atom
The benzyl (B1604629) group at the 9-position, in 9-Benzyl-9-azabicyclo[3.3.1]nonane, can be cleaved under specific conditions. For instance, N-debenzylation can be achieved using α-chloroethylchloroformate, which is a common method for removing benzyl groups from amines. le.ac.uk This dealkylation provides access to the secondary amine, nor-homotrop-7-ene, which can be further functionalized. le.ac.uk
Furthermore, the nitrogen atom plays a crucial role in directing cyclization reactions. For example, the intramolecular condensation of a cyano diester catalyzed by copper chromite leads to the formation of a 1-azabicyclo[3.3.1]nonan-2-one derivative, which is subsequently reduced to the corresponding 1-azabicyclo[3.3.1]nonane. nih.gov
Reactivity at the Ketone and Other Functional Groups
The 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one variant possesses a ketone group at the 3-position, which serves as a versatile handle for a wide range of chemical modifications. This ketone can undergo reduction, for example, using sodium borohydride (B1222165) to yield the corresponding alcohol, (3-endo)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.comambeed.com The stereochemistry of this reduction is often directed by the rigid bicyclic framework.
The ketone can also be converted into other functional groups. For instance, reaction with hydroxylamine (B1172632) forms the corresponding oxime, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime. cymitquimica.com Additionally, the ketone at position 3 is a precursor for the synthesis of the corresponding carbonitrile derivative, this compound-3-carbonitrile, a key intermediate in the synthesis of granisetron (B54018) derivatives.
The reactivity of other functional groups on the scaffold has also been explored. For instance, Michael reactions of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds lead to the formation of substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net
Catalytic Activity and Mechanisms
The 9-azabicyclo[3.3.1]nonane scaffold has proven to be a valuable platform for the development of catalysts for various organic transformations.
Role of 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) as a Nitroxyl (B88944) Radical in Aerobic Oxidation
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) is a stable and less sterically hindered nitroxyl radical that has emerged as a highly efficient catalyst for the aerobic oxidation of alcohols. biosynth.comorganic-chemistry.orgresearchgate.netchemdad.com Compared to the more common TEMPO radical, ABNO often exhibits enhanced reactivity. organic-chemistry.org
ABNO, in conjunction with a copper(I) species, effectively catalyzes the oxidation of a broad range of primary and secondary alcohols to their corresponding aldehydes and ketones using atmospheric oxygen as the oxidant. biosynth.comorganic-chemistry.org This catalytic system demonstrates broad functional group compatibility and operates under mild conditions, often at room temperature. organic-chemistry.orgresearchgate.net A catalyst system composed of (MeO-bpy)CuOTf and ABNO has been shown to mediate the aerobic oxidation of primary, secondary, allylic, benzylic, and aliphatic alcohols with similar efficiency. organic-chemistry.org Furthermore, an iron(III) nitrate/ABNO system also facilitates the aerobic oxidation of alcohols at room temperature. organic-chemistry.org
The 3-oxo derivative of ABNO, 3-oxo-9-azabicyclo[3.3.1]nonane-N-oxyl (3-oxo-ABNO), has also been utilized as an efficient organocatalyst for the metal-free aerobic oxidation of various alcohols. nih.gov This catalyst can be supported on materials like SBA-15, allowing for its recovery and reuse without a significant loss of catalytic activity. nih.gov
Table 1: Comparison of Catalytic Systems for Aerobic Alcohol Oxidation
| Catalyst System | Substrate Scope | Reaction Conditions | Key Advantages |
| Cu/ABNO | Primary, secondary, allylic, benzylic, aliphatic alcohols | Room temperature, ambient air | High efficiency, broad functional group compatibility |
| Fe(NO₃)₃/ABNO | Primary and secondary alcohols | Room temperature, ambient air | Efficient for a broad range of alcohols |
| 3-oxo-ABNO | Wide variety of alcohols | Metal-free conditions | Recyclable when supported on SBA-15 |
Application as Ligands in Organometallic Catalysis (e.g., Palladium Pincer Complexes, Ruthenium Complexes)
The 9-azabicyclo[3.3.1]nonane framework can be incorporated into ligands for organometallic catalysis. For instance, CNN pincer complexes of 3-benzyl-9-dimethylamino-3-azabicyclo[3.3.1]nonane with palladium have been synthesized and characterized. acs.org These types of complexes are known to be active in various catalytic transformations.
A tandem diverted Tsuji–Trost process utilizing a palladium catalyst has been developed for the rapid synthesis of 2-azabicyclo[3.3.1]nonane ring systems. nih.gov Mechanistic studies suggest the reaction proceeds through an acid-assisted C-N bond cleavage to form a π-allyl palladium intermediate, followed by β-hydride elimination to generate a reactive diene. nih.gov
Stereochemical Control in Reactions involving this compound Scaffolds
The rigid, bicyclic nature of the 9-azabicyclo[3.3.1]nonane scaffold provides a platform for excellent stereochemical control in various reactions. The synthesis of homotropane alkaloids like (±)-euphococcinine has been achieved using radical translocation and 6-exo-dig cyclization, which constructs the 9-azabicyclo[3.3.1]nonane ring system with high regioselectivity. d-nb.info
The stereochemistry of Michael reactions involving derivatives of this scaffold has been studied, revealing the formation of specific stereoisomers. researchgate.net Similarly, 1,2-additions of Grignard reagents to the carbonyl group at C-9 in related 3,7-diheterabicyclo[3.3.1]nonan-9-ones proceed with high stereoselectivity, leading to the formation of tertiary alcohols with the aryl group in a syn orientation to the heteroatoms in the ring. researchgate.net
The synthesis of 1-substituted homotropanones has been achieved with stereocontrol by employing chiral N-tert-butanesulfinyl imines as reaction intermediates. researchgate.net
Mechanistic Insights into Cyclization and Rearrangement Reactions
The construction of the 9-azabicyclo[3.3.1]nonane core often involves intricate cyclization and rearrangement reactions. A tandem Michael addition–Claisen condensation cascade has been utilized to synthesize a tricyclic derivative containing the bicyclo[3.3.1]nonane core. rsc.org
Radical cyclization reactions have proven to be a powerful tool for forming this bicyclic system. For example, the treatment of 2-[4-(trimethylsilyl)but-3-ynyl]piperidines with tributyltin hydride and AIBN leads to the formation of 9-azabicyclo[3.3.1]nonanes in high yields. rsc.org A samarium(II) iodide-mediated radical cyclization has also been successfully employed to construct an indole-fused 9-azabicyclo[3.3.1]nonane framework. researchgate.net
Mercury(II)-salt-mediated cyclizations have also been explored. For instance, the aminomercuration of a trans-amino alcohol leads to the formation of a 9-azabicyclo[4.2.1]nonan-2-ol derivative, highlighting the utility of such methods in constructing related bridged systems. beilstein-journals.org
A tandem C-H oxidation-cyclization reaction has been elegantly used to assemble the azabicyclo[3.3.1]nonane scaffold, where a cyclopropanol (B106826) C-C bond acts as a nucleophile towards an iminium species. semanticscholar.org Furthermore, a diverted Tsuji–Trost reaction provides a rapid entry into the 2-azabicyclo[3.3.1]nonane ring system through a mechanism involving acid-assisted C-N bond cleavage and subsequent β-hydride elimination. nih.gov
Applications in Advanced Organic Synthesis and Chemical Research
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
9-Benzyl-9-azabicyclo[3.3.1]nonane, and particularly its 3-oxo derivative, serves as a crucial building block in the synthesis of a variety of complex organic molecules. The inherent structural rigidity and the presence of modifiable functional groups make it an ideal starting point for multi-step syntheses.
One of the most notable applications is its role as a key intermediate in the preparation of granisetron (B54018) and its derivatives. Granisetron is a potent antiemetic agent, and its synthesis often involves the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one core. The synthesis of this core is typically achieved through a Mannich-type condensation reaction involving benzylamine (B48309), glutaraldehyde, and a derivative of glutaric acid. orgsyn.org This foundational structure is then further elaborated to introduce the necessary pharmacophoric elements.
Beyond granisetron, this bicyclic amine is a precursor for a range of other pharmaceutical agents. Its framework is particularly suited for developing drugs that target neurological and oncological pathways. The benzyl (B1604629) group serves as a protecting group for the nitrogen atom, which can be removed at a later synthetic stage to allow for further functionalization. google.com For instance, derivatives of 9-azabicyclo[3.3.1]nonane are being explored for their potential in managing pain and psychiatric disorders. ontosight.ai
The versatility of this intermediate is further demonstrated in its use to create structurally diverse analogs. The ketone at the 3-position can be reduced to an alcohol, which can then be subjected to a variety of transformations. For example, the synthesis of this compound-3-carbonitrile, another important synthetic intermediate, proceeds from the corresponding 3-ol derivative.
Building Blocks in Stereoselective and Asymmetric Synthesis
The C2-symmetric nature of certain derivatives of 9-azabicyclo[3.3.1]nonane makes them valuable building blocks in the field of stereoselective and asymmetric synthesis. The rigid conformational nature of the bicyclic system allows for excellent facial control in reactions, leading to the formation of specific stereoisomers.
Researchers have successfully synthesized enantiomerically pure forms of derivatives like N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, which are considered valuable chiral building blocks. This was achieved through the resolution of the corresponding N-benzyl diols. These chiral scaffolds are instrumental in the synthesis of optically active natural products and pharmaceuticals.
The application of this compound derivatives in asymmetric synthesis is exemplified by their use in the total synthesis of alkaloids like vellosimine. google.com A racemic endo, endo-N-benzyl-9-azabicyclo[3.3.1]nonane-2,6-diol has been utilized as a key precursor in a concise synthesis of this complex natural product. google.com The inherent stereochemistry of the bicyclic system guides the formation of the subsequent stereocenters in the target molecule.
Scaffolds for the Development of New Chemical Entities
The 9-azabicyclo[3.3.1]nonane framework is recognized as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of appended functional groups, which can lead to high-affinity and selective interactions with biological targets.
This scaffold has been extensively used to develop new chemical entities with potential therapeutic applications. For example, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated as ligands for sigma-2 receptors. researchgate.net These receptors are implicated in a variety of neurological and psychiatric conditions, making these new compounds valuable tools for further research and potential drug development. The conformational rigidity of the bicyclic core is a key factor in achieving high binding affinity to targets like nicotinic acetylcholine (B1216132) receptors (nAChRs).
The development of novel analgesics has also utilized the 9-azabicyclo[3.3.1]nonane framework. By modifying the substituents on the bicyclic core, researchers can fine-tune the pharmacological properties of the resulting molecules to create new drug candidates with improved efficacy and side-effect profiles. evitachem.com
Development of Novel Catalytic Systems and Reagents
Derivatives of the 9-azabicyclo[3.3.1]nonane skeleton have been instrumental in the development of novel catalytic systems. A prominent example is 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl (B88944) radical derived from the parent amine. biosynth.com ABNO has demonstrated superior reactivity as an organocatalyst for the aerobic oxidation of alcohols compared to the more commonly used TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org The less hindered nature of the radical in ABNO contributes to its enhanced catalytic activity. organic-chemistry.org
Catalytic systems combining a copper(I) source with ABNO have been shown to be highly efficient for the aerobic oxidation of a wide range of alcohols, including primary, secondary, allylic, benzylic, and aliphatic alcohols. organic-chemistry.org These reactions often proceed under mild conditions with high functional group tolerance. Furthermore, a catalyst system composed of Fe(NO₃)₃·9H₂O and ABNO provides an effective method for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones at room temperature. organic-chemistry.org
In addition to organocatalysis, the 9-azabicyclo[3.3.1]nonane framework is also relevant in metal-based catalysis. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding endo-alcohol can be achieved using a ruthenium complex as a catalyst in the presence of hydrogen gas. google.com This method offers a cost-effective and simplified process compared to reductions using boron-based reagents. google.com
Probes for Mechanistic Studies in Organic Chemistry
The well-defined and rigid structure of this compound and its derivatives makes them excellent probes for investigating reaction mechanisms in organic chemistry. By incorporating this scaffold into a molecule, chemists can gain insights into the steric and electronic requirements of a particular chemical transformation or a biological receptor binding site.
A significant application in this area is the use of granisetron derivatives, built upon the this compound core, as biophysical probes for the 5-HT3 receptor. acs.orgacs.org By systematically modifying the structure of these derivatives and assessing their binding affinity, researchers can map the structure-activity relationship (SAR) of the ligand-receptor interaction. acs.org This information is crucial for understanding the binding pocket of the receptor and for the rational design of new, more potent, and selective ligands. For example, attaching a fluorescent tag like BODIPY to a specific position on the granisetron molecule, which is derived from the this compound framework, allows for the direct visualization of the receptor in mammalian cells. acs.org
The predictable conformational behavior of the 9-azabicyclo[3.3.1]nonane system also aids in the study of reaction stereochemistry. The influence of the bicyclic structure on the outcome of a reaction provides valuable data for refining theoretical models of reaction pathways.
Q & A
Q. What are the most reliable synthetic routes for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, and how can reaction yields be optimized?
Methodological Answer: The primary synthetic pathways include:
- Reductive amination of bicyclic ketones with benzylamine derivatives under hydrogenation conditions.
- Multi-step cyclization involving Mannich reactions followed by ring closure.
Optimization strategies: - Use catalytic hydrogenation (e.g., Pd/C) for higher selectivity and reduced byproducts .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize impurities affecting final yield.
- Monitor reaction progress with LC-MS to identify bottlenecks (e.g., incomplete cyclization) .
Q. How can researchers confirm the structural integrity of 9-benzyl-9-azabicyclo[3.3.1]nonane derivatives?
Methodological Answer: Combine analytical techniques:
- NMR : Use - and -NMR to verify bicyclic framework and benzyl group positioning. Cross-peaks in 2D NMR (e.g., COSY, HSQC) resolve overlapping signals in the azabicyclo system .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., synchrotron data for high-resolution structures) .
- HRMS : Confirm molecular formula (CHNO, MW 229.32 g/mol) and detect oxidation/reduction byproducts .
Q. What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in airtight containers under inert gas (argon) to prevent oxidation. Store at 2–8°C for long-term stability .
- Waste disposal : Neutralize acidic/basic residues before incineration at licensed facilities to comply with EPA/ECHA regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor affinity vs. functional activity)?
Methodological Answer: Address discrepancies via:
- Receptor profiling : Compare binding assays (e.g., radioligand displacement for dopamine D receptors) with functional cAMP assays to distinguish antagonism/inverse agonism .
- Structural analogs : Test 9-benzyl derivatives (e.g., 3-keto vs. 3-ol) to isolate contributions of ketone groups to neuropharmacological activity .
- Species-specific models : Validate findings across rodent and primate neuronal cultures to account for interspecies receptor variations .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate binding poses with serotonin (5-HT) and dopamine receptors. Prioritize poses with hydrogen bonding to the bicyclic nitrogen .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR models : Train models on analogs (e.g., 9-propyl or 9-tert-butyl derivatives) to predict logP and blood-brain barrier permeability .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester moieties (e.g., ethyl carboxylate) at the 3-position for controlled hydrolysis in vivo .
- Metabolic profiling : Incubate derivatives with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF to identify vulnerable sites .
Q. What experimental models are suitable for studying neuropharmacological effects?
Methodological Answer:
- In vitro : Primary neuronal cultures (rat cortical neurons) for electrophysiology (patch-clamp) to assess NMDA receptor modulation .
- In vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring (plasma half-life ~2–4 hours) .
- Ex vivo autoradiography : Use -labeled analogs to map brain distribution in non-human primates .
Q. How do stereochemical variations impact biological activity?
Methodological Answer:
- Enantiomeric resolution : Separate (1R,5S) and (1S,5R) isomers via chiral HPLC (Chiralpak AD-H column, hexane/ethanol mobile phase) .
- Activity comparison : Test isomers in receptor-binding assays; e.g., (1R,5S)-isomers show 10x higher affinity for σ-1 receptors than counterparts .
- Crystallography : Correlate absolute configuration (e.g., synchrotron data) with conformational stability in receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
